

InChIKey for 4-(4-ethoxyphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1582563

[Get Quote](#)

An In-Depth Technical Guide to **4-(4-ethoxyphenyl)-4-oxobutanoic Acid**: Synthesis, Characterization, and Applications

Introduction

4-(4-ethoxyphenyl)-4-oxobutanoic acid is a dicarbonyl compound belonging to the family of aromatic keto-acids. Possessing both a ketone and a carboxylic acid functional group, this molecule serves as a versatile intermediate in organic synthesis. Its structure, featuring a para-substituted ethoxybenzene ring, provides a scaffold that can be elaborated into more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Friedel-Crafts acylation, its key physicochemical properties, and its potential applications for professionals in chemical research and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers for **4-(4-ethoxyphenyl)-4-oxobutanoic acid**.

Table 1: Chemical Identifiers for **4-(4-ethoxyphenyl)-4-oxobutanoic acid**

Identifier	Value	Source
IUPAC Name	4-(4-ethoxyphenyl)-4-oxobutanoic acid	N/A
InChIKey	HXMFVOXVXQBEEJ-UHFFFAOYSA-N	[1]
InChI	InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)	[1]
SMILES	CCOC1=CC=C(C=C1)C(=O)C CC(=O)O	[1]
CAS Number	53623-37-3	[2] [3]
Molecular Formula	C12H14O4	[1] [2]
Synonyms	3-(4-Ethoxybenzoyl)propionic acid	[2]

The physicochemical properties of a compound dictate its handling, reactivity, and potential applications.

Table 2: Physicochemical Properties of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**

Property	Value	Source
Molecular Weight	222.243 g/mol	[3]
Monoisotopic Mass	222.0892 Da	[1]
Physical State	Solid	[2]
Melting Point	136 - 138 °C	[2]
Predicted XlogP	1.7	[1]

Synthesis via Friedel-Crafts Acylation

The most direct and common method for preparing 4-(4-aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation of an activated aromatic ring with succinic anhydride.^[4] In the case of **4-(4-ethoxyphenyl)-4-oxobutanoic acid**, this involves the reaction of phenetole (ethoxybenzene) with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl_3).

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl_3) coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing it and forming a highly reactive acylium ion electrophile. The electron-rich ethoxybenzene ring then acts as a nucleophile, attacking the acylium ion. The ethoxy group is an ortho-, para-director; however, the para-product is favored due to reduced steric hindrance, resulting in high regioselectivity. A subsequent aqueous workup hydrolyzes the aluminum salts and protonates the carboxylate to yield the final carboxylic acid product.

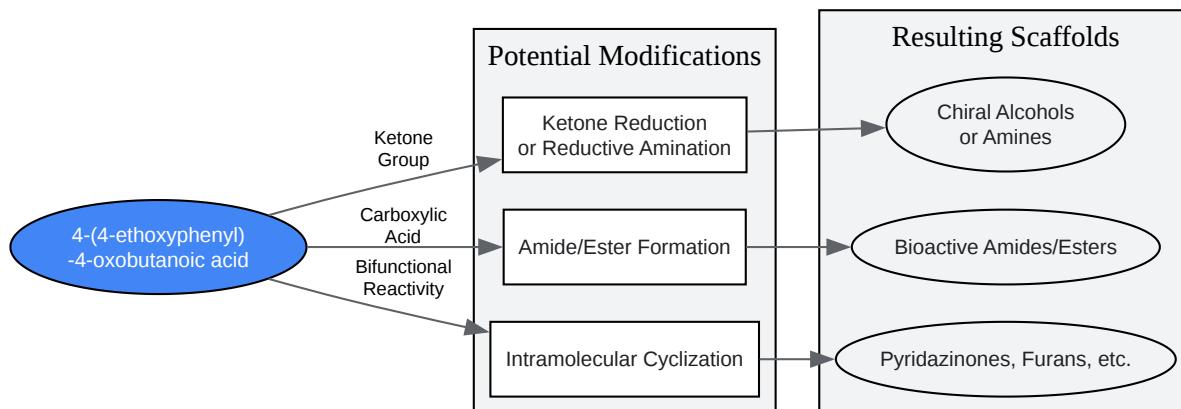
Experimental Protocol

- Materials: Phenetole (ethoxybenzene), succinic anhydride, anhydrous aluminum chloride (AlCl_3), dichloromethane (DCM) or a similar inert solvent like dichlorobenzene, hydrochloric acid (HCl), deionized water, ice.^[5]
- Procedure:
 - Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous AlCl_3 and dry DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Reagent Addition: A solution of succinic anhydride in DCM is added dropwise to the stirred suspension of AlCl_3 . The mixture is stirred for 15-20 minutes to allow for the formation of the catalyst-anhydride complex.
 - Electrophilic Attack: Phenetole is added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

- Workup and Quenching: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
- Isolation: The organic layer is separated. The aqueous layer is extracted with additional DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified **4-(4-ethoxyphenyl)-4-oxobutanoic acid** as a solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Friedel-Crafts synthesis workflow for **4-(4-ethoxyphenyl)-4-oxobutanoic acid**.

Potential Applications in Research and Drug Development

While specific, high-profile applications of **4-(4-ethoxyphenyl)-4-oxobutanoic acid** are not extensively documented in mainstream literature, its structure makes it a valuable intermediate for several synthetic pathways. Its bifunctional nature (ketone and carboxylic acid) allows for orthogonal chemical modifications.

- **Intermediate for Heterocyclic Synthesis:** The 1,4-dicarbonyl relationship between the ketone and the carboxylic acid makes it an ideal precursor for synthesizing five- and six-membered heterocyclic rings (e.g., pyridazinones, furans, pyrroles), which are common motifs in pharmacologically active compounds.
- **Scaffold for Medicinal Chemistry:** The ethoxyphenyl group can be a key pharmacophoric element. The keto-acid backbone allows for the attachment of various side chains and functional groups through either the ketone (e.g., via reductive amination) or the carboxylic acid (e.g., via amide or ester bond formation). This enables the construction of libraries of related compounds for structure-activity relationship (SAR) studies.
- **Precursor for Analog Synthesis:** This compound is a direct analog of other biologically relevant molecules. For instance, 4-phenylbutyrate is a known histone deacetylase (HDAC) inhibitor used in treating urea cycle disorders.^[6] The structural similarity suggests that derivatives of **4-(4-ethoxyphenyl)-4-oxobutanoic acid** could be explored for similar or novel biological activities.

Synthetic Utility Diagram

[Click to download full resolution via product page](#)

Caption: Potential synthetic pathways using the target compound as a core scaffold.

Safety and Handling

According to its Safety Data Sheet (SDS), **4-(4-ethoxyphenyl)-4-oxobutanoic acid** is classified as a hazardous substance.[2]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Measures:
 - Use only in a well-ventilated area, such as a chemical fume hood.[2]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
 - Avoid breathing dust, mist, or spray.[2]
 - Wash skin thoroughly after handling.[2]

The compound is stable under normal storage conditions.[2]

Conclusion

4-(4-ethoxyphenyl)-4-oxobutanoic acid, identified by its InChIKey HXMFVOXVXQBEEJ-UHFFFAOYSA-N, is a well-defined chemical entity with significant potential as a building block in synthetic chemistry. Its preparation via Friedel-Crafts acylation is a robust and scalable method. The presence of two distinct functional groups provides chemists and drug development professionals with a versatile platform for creating novel molecules with potential applications in materials science and medicinal chemistry. Proper handling in accordance with established safety protocols is essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-(4-ethoxyphenyl)-4-oxobutanoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 4-(4-ETHOXYPHENYL)-4-OXOBUTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 6. drugrepocentral.scienceopen.com [drugrepocentral.scienceopen.com]
- To cite this document: BenchChem. [InChIKey for 4-(4-ethoxyphenyl)-4-oxobutanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582563#inchikey-for-4-\(4-ethoxyphenyl\)-4-oxobutanoic-acid](https://www.benchchem.com/product/b1582563#inchikey-for-4-(4-ethoxyphenyl)-4-oxobutanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com